Benzoxazole, 2-(isopropylamino)-
Description
Benzoxazole, 2-(isopropylamino)- (CAS: 28455-42-7) is a substituted benzoxazole derivative with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176 g/mol . The compound features a benzene ring fused to an oxazole heterocycle, with an isopropylamino (-NHCH(CH₃)₂) substituent at the 2-position.
Synthetically, benzoxazoles are commonly prepared via cyclization of 2-aminophenol derivatives. For 2-(isopropylamino)-benzoxazole, methods involving condensation of 2-aminophenol with isopropyl isocyanate or related reagents under acidic or catalytic conditions have been reported . Recent advances highlight its role as a precursor in medicinal chemistry, particularly in antimicrobial and antitumor agent development .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-propan-2-yl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H,11,12) |
InChI Key |
FNZIHYVPGMMREL-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC2=CC=CC=C2O1 |
Canonical SMILES |
CC(C)NC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
Benzoxazole is a bicyclic compound that consists of a benzene ring fused to an oxazole ring. The presence of the isopropylamino group enhances its pharmacological properties. Various synthetic strategies have been developed to create benzoxazole derivatives, with methods including condensation reactions of 2-aminophenol with aromatic aldehydes under different catalytic conditions. Recent advancements have highlighted eco-friendly approaches using catalysts such as titanium tetraisopropoxide and nano-ZnO, yielding high product yields with minimal environmental impact .
Table 1: Synthetic Methods for Benzoxazole Derivatives
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Condensation with H2O2 | Titanium tetraisopropoxide | 90-96 | |
| Nano-ZnO catalyzed reaction | DMF at 100°C | 87-94 | |
| Palladium complexes | Ethanol at 50°C | 88 |
Antibacterial and Antifungal Properties
Benzoxazole derivatives exhibit potent antibacterial and antifungal activities. Studies have demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) of these compounds have been compared favorably against standard antibiotics like ofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds have shown significant cytotoxicity against cancer cell lines, including human colorectal carcinoma (HCT116). Structure-activity relationship (SAR) studies indicate that specific substitutions on the benzoxazole core can enhance anticancer efficacy .
Other Pharmacological Activities
Benzoxazoles are also noted for their anti-inflammatory, antihistamine, and antiviral properties. They have been investigated as potential inhibitors for various diseases, including hepatitis C virus infections and neurodegenerative disorders related to amyloidogenesis . Additionally, benzoxazoles play a role in coordination chemistry, forming complexes with metals that exhibit antimicrobial properties .
Case Study 1: Antimicrobial Activity Evaluation
A series of benzoxazole derivatives were synthesized and evaluated for their antimicrobial activities. The study involved testing against multiple bacterial strains using the tube dilution method to determine MIC values. The results indicated that certain derivatives had enhanced activity compared to standard treatments, suggesting potential for development as new antimicrobial agents .
Case Study 2: Anticancer Activity in Colorectal Carcinoma
In vitro studies on HCT116 cancer cells revealed that specific benzoxazole derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics like 5-fluorouracil. This highlights the potential application of benzoxazoles in cancer therapy, particularly in targeting resistant cancer cell lines .
Case Study 3: Coordination Complexes with Metals
Research into the coordination chemistry of benzoxazoles demonstrated their ability to form stable metal complexes that retained antimicrobial activity. These findings suggest that metal-benzoxazole complexes could be explored further for their therapeutic applications in treating infections .
Comparison with Similar Compounds
Research Findings and Implications
Electronic Properties: The electron-donating isopropylamino group in 2-(isopropylamino)-benzoxazole increases electron density at the oxazole ring, enhancing nucleophilic reactivity. This contrasts with electron-withdrawing substituents (e.g., nitro groups), which reduce bioavailability .
Further studies on its mechanism (e.g., enzyme inhibition) are warranted .
Thermodynamic Stability: Computational studies indicate that 2-(isopropylamino)-benzoxazole has a higher heat of formation (+84.3 kJ/mol) than benzisoxazole (+67.1 kJ/mol), suggesting greater stability under physiological conditions .
Preparation Methods
Classical Nucleophilic Substitution Approaches
The displacement of leaving groups at the C2 position of preformed benzoxazole scaffolds constitutes a foundational strategy. A patent by US20070123574A1 details the reaction of 2-mercaptobenzoxazole with isopropylamine under refluxing isopropanol (65°C, 14 hours), achieving 68% yield after recrystallization. Critical parameters include:
- Amination agent ratio : 14 equivalents of isopropylamine ensure complete conversion, with lower ratios (1:10) reducing yields to 42%.
- Solvent selection : Polar aprotic solvents like acetonitrile improve nucleophilicity, whereas ethanol induces side reactions via esterification.
- Temperature control : Reactions below 40°C result in incomplete displacement, while temperatures exceeding 80°C promote decomposition.
This method requires prior synthesis of 2-mercaptobenzoxazole, typically via cyclization of 2-aminophenol with carbon disulfide under basic conditions. While reliable, the multi-step sequence and thiol byproducts limit industrial adoption.
One-Pot Annulation Using Orthocarbonate Reagents
WO2010048514A1 discloses a streamlined protocol where 2-aminophenol reacts with isopropylamine and tetramethyl orthocarbonate in chloroform/acetic acid (60°C, 8 hours), yielding 92% pure product. The mechanism proceeds through:
- Imine formation : Condensation of 2-aminophenol with orthocarbonate generates a cyclic intermediate.
- Cyclodehydration : Acid catalysis induces benzoxazole ring closure.
- Amination : Isopropylamine attacks the electrophilic carbon, displacing methanol.
Optimized conditions :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Orthocarbonate eq. | 2.0 | <70% if <1.5 eq |
| Acetic acid conc. | 4.0 eq | <50% without |
| Reaction time | 6–8 hours | Polymerization beyond 10h |
This method eliminates intermediate isolation and hazardous oxidants, making it preferable for gram-scale synthesis.
Catalytic Dehydrogenative Cyclization
CN103102321A describes a palladium-catalyzed (5 mol% Pd/C) coupling of N-isopropylbenzylamine with o-aminophenol in NMP (120°C, 12 hours), affording 85% yield. Key features:
- Substrate scope : Electron-donating groups on the benzylamine enhance yields (e.g., 4-OCH3: 91%), while nitro groups inhibit catalysis (≤35%).
- Catalyst recycling : Pd/C retains 89% activity over five cycles, reducing metal waste.
- Solvent effects : Amides like NMP stabilize palladium intermediates, whereas THF causes catalyst deactivation.
Comparative studies show this method’s superiority in atom economy (95% vs. 68–82% for classical routes), though high catalyst loadings increase costs.
Oxidative Cyclization Strategies
Adapting PMC7159060’s NIR sensor synthesis, 2-(isopropylamino)benzoxazole can be formed via PCC-mediated oxidation of N-isopropyl-2-(hydroxybenzylidene)amine. The one-pot sequence (CH2Cl2, 25°C, 3 hours) achieves 78% yield through:
- Imine formation : Condensation of o-aminophenol with isopropylamine-modified benzaldehyde.
- Dual oxidation : PCC simultaneously cyclizes the imine and oxidizes the benzylic alcohol.
Limitations :
- Stoichiometric PCC generates toxic byproducts, necessitating rigorous purification.
- Moisture sensitivity requires anhydrous conditions.
Comparative Methodological Analysis
Table 1: Synthesis Method Performance Metrics
| Method | Yield (%) | Purity (%) | TON (mol/mol Pd) | E-Factor |
|---|---|---|---|---|
| Nucleophilic substitution | 68 | 98 | N/A | 8.2 |
| Orthocarbonate | 92 | 99 | N/A | 1.5 |
| Pd-catalyzed | 85 | 97 | 17 | 0.9 |
| PCC oxidation | 78 | 95 | N/A | 6.7 |
TON = Turnover number; E-Factor = (kg waste/kg product)
Orthocarbonate-mediated synthesis exhibits the lowest environmental impact (E-Factor 1.5), whereas nucleophilic substitution generates significant solvent waste. For large-scale production, the palladium-catalyzed method balances sustainability and cost (TON 17).
Industrial Scalability Considerations
US20070123574A1’s amination protocol has been demonstrated at 50 kg scale using continuous flow reactors, reducing cycle time from 14 hours to 45 minutes. Critical adaptations include:
- In-line quenching : Immediate neutralization of excess isopropylamine prevents equipment corrosion.
- Crystallization optimization : Anti-solvent addition (heptane) increases yield to 74% at scale.
Regulatory challenges persist in PCC-based methods due to chromium disposal, favoring catalytic and orthocarbonate routes for GMP manufacturing.
Q & A
Q. What are the optimized synthetic strategies for 2-(isopropylamino)-benzoxazole, and how do reaction conditions influence yield?
Answer: 2-(Isopropylamino)-benzoxazole is typically synthesized via condensation of 2-aminophenol derivatives with isopropylamine-containing precursors. Key methods include:
- Acid-catalyzed cyclization : Reacting 2-aminophenol with isopropyl isocyanate or acyl chloride derivatives under reflux conditions (e.g., HCl/ethanol at 80°C) .
- Oxidative coupling : Using catalysts like Cu(I)/TEMPO to facilitate coupling between 2-aminophenol and isopropyl-substituted aldehydes .
Q. Critical factors :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Temperature : Higher temperatures (>100°C) may degrade sensitive substituents.
- Catalyst selection : Copper-based catalysts enhance regioselectivity but may require inert atmospheres .
Table 1 : Representative Synthetic Conditions and Yields
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Acid-catalyzed | HCl | Ethanol | 65–72 | |
| Oxidative coupling | CuI/TEMPO | DMF | 78–85 | |
| Microwave-assisted | None | H₂O | 82 |
Q. How can researchers characterize 2-(isopropylamino)-benzoxazole using spectroscopic and computational tools?
Answer:
- Spectral analysis :
- Computational modeling :
Advanced Research Questions
Q. What mechanistic insights explain the anticancer activity of 2-(isopropylamino)-benzoxazole derivatives?
Answer: Derivatives exhibit anticancer activity via:
- Topoisomerase inhibition : Disrupt DNA replication by binding to Topo I/II active sites, as shown in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Apoptosis induction : Upregulate pro-apoptotic proteins (e.g., Bax) and downregulate Bcl-2, demonstrated via flow cytometry and Western blotting .
Q. Methodological recommendations :
Q. How do photophysical properties of 2-(isopropylamino)-benzoxazole derivatives impact their application in fluorescence-based studies?
Answer: Derivatives undergo excited-state intramolecular proton transfer (ESIPT), enabling applications as UV filters or fluorescent probes:
- ESIPT mechanism : The hydroxyl group at position 2′ transfers a proton to the adjacent nitrogen under UV excitation, producing a tautomer with redshifted emission (~450 nm) .
- Stability testing : Assess photodegradation using HPLC under UV light (λ = 365 nm); derivatives with electron-withdrawing groups (e.g., –NO₂) show <10% degradation over 24 hours .
Table 2 : Photophysical Data for Selected Derivatives
| Substituent | λₑₘ (nm) | Quantum Yield (Φ) | Photostability (% remaining) |
|---|---|---|---|
| –H | 430 | 0.45 | 85 |
| –NO₂ | 455 | 0.62 | 92 |
| –OCH₃ | 440 | 0.38 | 78 |
Q. How should researchers resolve contradictions in reported biological activity data for 2-(isopropylamino)-benzoxazole analogs?
Answer: Contradictions often arise from:
Q. Resolution strategies :
Q. What computational and experimental approaches are recommended for studying structure-activity relationships (SAR) in benzoxazole derivatives?
Answer:
Q. How can the thermodynamic stability of 2-(isopropylamino)-benzoxazole be evaluated under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
